molecular formula C18H26Br2N2S2 B180098 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole CAS No. 180729-93-5

5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiazole

Cat. No.: B180098
CAS No.: 180729-93-5
M. Wt: 494.4 g/mol
InChI Key: CUEAYYKPBOHFDR-UHFFFAOYSA-N
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Description

5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole is a chemical compound that belongs to the class of bithiazole derivatives It is characterized by the presence of two bromine atoms at the 5,5’ positions and two hexyl groups at the 4,4’ positions on the bithiazole core

Mechanism of Action

Target of Action

5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole is a derivative of bithiophene . It is primarily used as a building block in the synthesis of semiconductive polymers . The primary targets of this compound are therefore the molecular structures of these polymers.

Mode of Action

The compound contains two hexyl groups at 4,4’-positions and two bromine groups at 5,5’-positions . These functional groups allow for further functionalization and excellent solubility . The compound interacts with its targets by integrating into the polymer chain during the synthesis process, influencing the properties of the resulting polymer.

Biochemical Pathways

As a building block in polymer synthesis, 5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole is involved in the chemical reactions that form the polymer chain. The exact pathways affected would depend on the specific synthesis process and the other compounds involved. It is often used in the synthesis of thiophene oligomer/polymer and block copolymer/small molecules with other building blocks such as perylene, triphenylamine, and carbazoles .

Result of Action

The incorporation of 5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole into a polymer chain can influence the properties of the resulting polymer. For example, it can enhance the solubility of the polymer, which can be particularly useful when certain desired structure conformations need to be achieved or film morphology issues need to be addressed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole typically involves the bromination of 4,4’-dihexyl-2,2’-bithiazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired level of bromination is achieved.

Industrial Production Methods

While specific industrial production methods for 5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing the reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures to handle bromine and other reagents on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form larger conjugated systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atoms with methoxy or tert-butoxy groups.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 5,5’-dimethoxy-4,4’-dihexyl-2,2’-bithiazole can be formed.

    Coupling Products: Larger conjugated systems, such as poly(5,5’-dihexyl-2,2’-bithiazole), can be synthesized through coupling reactions.

Scientific Research Applications

5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole has several scientific research applications, including:

    Organic Electronics: It is used as a building block for the synthesis of semiconducting polymers and small molecules for OFETs and OPVs.

    Material Science: The compound is utilized in the development of new materials with specific electronic properties, such as high charge mobility and stability.

    Chemical Research:

Comparison with Similar Compounds

Similar Compounds

    5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene: Similar in structure but with thiophene rings instead of thiazole rings.

    5,5’-Dibromo-4,4’-dihexyl-2,2’-bipyridine: Contains pyridine rings instead of thiazole rings.

Uniqueness

5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiazole is unique due to the presence of thiazole rings, which impart different electronic properties compared to thiophene or pyridine rings. The thiazole rings can influence the compound’s electron affinity and stability, making it a valuable building block for specific applications in organic electronics.

Properties

IUPAC Name

5-bromo-2-(5-bromo-4-hexyl-1,3-thiazol-2-yl)-4-hexyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26Br2N2S2/c1-3-5-7-9-11-13-15(19)23-17(21-13)18-22-14(16(20)24-18)12-10-8-6-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEAYYKPBOHFDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(SC(=N1)C2=NC(=C(S2)Br)CCCCCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26Br2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598827
Record name 5,5'-Dibromo-4,4'-dihexyl-2,2'-bi-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180729-93-5
Record name 5,5'-Dibromo-4,4'-dihexyl-2,2'-bi-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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